molecular formula C8H7ClN2 B12860914 2-Amino-3-chloro-5-methylbenzonitrile

2-Amino-3-chloro-5-methylbenzonitrile

Cat. No.: B12860914
M. Wt: 166.61 g/mol
InChI Key: BDZACNIMPJECHZ-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-5-methylbenzonitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of benzonitrile, characterized by the presence of an amino group, a chlorine atom, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-chloro-5-methylbenzonitrile typically involves the nitration of 3-chloro-5-methylbenzonitrile followed by reduction. One common method includes the following steps:

    Nitration: 3-Chloro-5-methylbenzonitrile is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-chloro-5-methylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives and reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as alkoxides or thiolates in polar aprotic solvents.

Major Products:

    Oxidation: Nitro derivatives or hydroxyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-chloro-5-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-5-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

    2-Amino-5-chloro-3-methylbenzonitrile: Similar structure but different position of the amino group.

    2-Amino-3-chloro-4-methylbenzonitrile: Similar structure with a different position of the methyl group.

    2-Amino-3-chlorobenzonitrile: Lacks the methyl group.

Uniqueness: 2-Amino-3-chloro-5-methylbenzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and applications in various fields.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

2-amino-3-chloro-5-methylbenzonitrile

InChI

InChI=1S/C8H7ClN2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-3H,11H2,1H3

InChI Key

BDZACNIMPJECHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)N)C#N

Origin of Product

United States

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